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Compound of Interest

Compound Name: Elacridar-d4 (Major)

Cat. No.: B563693 Get Quote

This guide provides an in-depth technical overview of Elacridar-d4, a critical reagent in modern

drug development. We will delve into its mechanism of action, commercial availability, and

detailed protocols for its application in bioanalytical assays, providing researchers and

scientists with the necessary information to effectively utilize this compound in their studies.

Introduction: The Role of Elacridar and its
Deuterated Analog in Overcoming Multidrug
Resistance
Elacridar (GF120918) is a potent third-generation, non-competitive inhibitor of two key ATP-

binding cassette (ABC) transporters: P-glycoprotein (P-gp, or ABCB1) and Breast Cancer

Resistance Protein (BCRP, or ABCG2).[1][2] These transporters are pivotal in the phenomenon

of multidrug resistance (MDR), a major obstacle in cancer chemotherapy, as they actively efflux

a wide range of structurally diverse anticancer drugs from tumor cells. Elacridar's ability to

block this efflux mechanism can restore the sensitivity of resistant cancer cells to

chemotherapeutic agents.[1][2]

Elacridar-d4 is a stable, isotopically labeled version of Elacridar, where four hydrogen atoms

have been replaced with deuterium. This modification makes it an ideal internal standard for

liquid chromatography-mass spectrometry (LC-MS/MS) based bioanalysis. Its near-identical

physicochemical properties to Elacridar ensure it behaves similarly during sample extraction

and chromatographic separation, while its distinct mass allows for separate detection, enabling
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accurate quantification of Elacridar in complex biological matrices such as plasma and tissue

homogenates.[3]

Mechanism of Action: Allosteric Inhibition of P-gp
and BCRP
Elacridar exerts its inhibitory effect by binding to the transmembrane domains of P-gp and

BCRP. This binding event induces a conformational change in the transporter, which inhibits its

ATPase activity. By interfering with the energy supply for the transport process, Elacridar

effectively locks the transporter in a state that is incapable of binding to or effluxing its

substrates. This leads to an increased intracellular concentration of co-administered drugs that

are substrates for P-gp or BCRP, thereby enhancing their therapeutic efficacy.
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Caption: Allosteric inhibition of P-gp/BCRP by Elacridar.

Commercial Availability and Key Suppliers of
Elacridar-d4
For researchers and drug developers, sourcing high-quality Elacridar-d4 is crucial for reliable

and reproducible experimental outcomes. Several reputable suppliers offer this compound, and
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the choice of supplier may depend on factors such as purity, isotopic enrichment, availability of

documentation (e.g., Certificate of Analysis), and technical support.

Supplier Product Name
Catalog
Number

Purity
Isotopic
Enrichment

Alsachim Elacridar-d4 S-14739 >98% >99% atom % D

Toronto

Research

Chemicals (TRC)

Elacridar-d4 E422617 Not specified Not specified

Clearsynth Elacridar-d4 D-2795 >98% >99% atom % D

Santa Cruz

Biotechnology
Elacridar-d4 sc-224424 >98% Not specified

Note: Specifications and availability are subject to change. It is recommended to contact the

suppliers directly for the most current information.

Experimental Protocol: Bioanalytical Quantification
of Elacridar in Plasma using LC-MS/MS with
Elacridar-d4 as an Internal Standard
This section provides a detailed, step-by-step protocol for the quantification of Elacridar in a

biological matrix (plasma) using a validated LC-MS/MS method. This protocol is based on

established methodologies and best practices in bioanalysis.[3]

Materials and Reagents
Elacridar (analytical standard)

Elacridar-d4 (internal standard)

Acetonitrile (LC-MS grade)

Methanol (LC-MS grade)
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Formic acid (LC-MS grade)

Water (ultrapure, e.g., Milli-Q)

tert-Butyl methyl ether (MTBE)

Blank plasma (human or animal, as required)

Microcentrifuge tubes

Autosampler vials

Sample Preparation: Protein Precipitation and Liquid-
Liquid Extraction

Spiking of Internal Standard: To 100 µL of plasma sample (calibration standard, quality

control, or unknown sample) in a microcentrifuge tube, add a specific volume of Elacridar-d4

working solution to achieve a final concentration of 50 ng/mL.

Protein Precipitation: Add 300 µL of ice-cold acetonitrile to each tube. Vortex vigorously for 1

minute to precipitate plasma proteins.

Centrifugation: Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C to pellet the

precipitated proteins.

Liquid-Liquid Extraction: Carefully transfer the supernatant to a new tube. Add 1 mL of tert-

butyl methyl ether, vortex for 2 minutes, and centrifuge at 14,000 rpm for 5 minutes to

separate the layers.

Evaporation: Transfer the organic (upper) layer to a clean tube and evaporate to dryness

under a gentle stream of nitrogen at 40°C.

Reconstitution: Reconstitute the dried extract in 100 µL of the mobile phase (e.g., 50:50

acetonitrile:water with 0.1% formic acid) and transfer to an autosampler vial for LC-MS/MS

analysis.

LC-MS/MS Instrumentation and Conditions
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Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-

performance liquid chromatography (UHPLC) system.

Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray

ionization (ESI) source.

Analytical Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm).

Mobile Phase A: 0.1% formic acid in water.

Mobile Phase B: 0.1% formic acid in acetonitrile.

Gradient Elution: A suitable gradient to separate Elacridar from matrix components. For

example, starting at 10% B, increasing to 95% B over 5 minutes, holding for 2 minutes, and

re-equilibrating for 3 minutes.

Flow Rate: 0.3 mL/min.

Injection Volume: 5 µL.

Ionization Mode: Positive Electrospray Ionization (ESI+).

MRM Transitions:

Elacridar: Precursor ion (Q1) m/z 564.3 → Product ion (Q3) m/z 253.1

Elacridar-d4: Precursor ion (Q1) m/z 568.3 → Product ion (Q3) m/z 257.1
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Caption: Bioanalytical workflow for Elacridar quantification.
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Conclusion
Elacridar-d4 is an indispensable tool for the accurate bioanalytical quantification of Elacridar, a

potent inhibitor of P-gp and BCRP. This guide has provided a comprehensive overview of its

mechanism of action, commercial availability, and a detailed protocol for its application in LC-

MS/MS-based assays. By leveraging the information presented here, researchers and drug

development professionals can confidently and accurately assess the pharmacokinetic

properties of Elacridar, contributing to a deeper understanding of its potential in overcoming

multidrug resistance in various therapeutic areas.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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